

Application Notes and Protocols: CCZ01048 in Preclinical Melanoma Models

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Compound of Interest

Compound Name: CCZ01048

Cat. No.: B12417215

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Introduction

CCZ01048 is a promising α -melanocyte-stimulating hormone (α -MSH) analogue with high affinity for the melanocortin 1 receptor (MC1R), a key protein expressed in the majority of melanomas.[1][2] This characteristic makes **CCZ01048**, particularly when labeled with a radionuclide like Gallium-68 (^{68}Ga), a potent agent for preclinical research in melanoma, primarily in the context of positron emission tomography (PET) imaging and potential theranostic applications.[3][4] These application notes provide a comprehensive overview of the use of **CCZ01048** in preclinical melanoma models, including its mechanism of action, key quantitative data, and detailed experimental protocols.

Mechanism of Action

CCZ01048 is an analogue of α -MSH and functions as a ligand for the melanocortin 1 receptor (MC1R).[1][2] MC1R is a G protein-coupled receptor (GPCR) that is overexpressed on the surface of most melanoma cells. Upon binding of **CCZ01048** to MC1R, the receptor is activated, initiating a downstream signaling cascade. This targeted binding allows for the specific delivery of conjugated payloads, such as imaging agents or therapeutic radionuclides, to melanoma cells.

Quantitative Data Summary

The following tables summarize the key quantitative data for **CCZ01048** from preclinical studies.

Table 1: In Vitro Binding Affinity of **CCZ01048**

Compound	Target Receptor	Cell Line	K _i (nM)
CCZ01048	MC1R	B16F10	0.31

K_i (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower K_i value indicates a higher binding affinity.

Table 2: In Vivo Tumor Uptake of ⁶⁸Ga-**CCZ01048** in Murine Melanoma Models

Melanoma Model	Tumor Uptake (%ID/g ± SD) at 1h p.i.	Tumor Uptake (%ID/g ± SD) at 2h p.i.
B16F10 (murine)	12.3 ± 3.3	21.9 ± 4.6
SK-MEL-1 (human)	6.15 ± 0.22	Not Reported

%ID/g: percentage of injected dose per gram of tissue. p.i.: post-injection. SD: standard deviation.

Table 3: Biodistribution of ⁶⁸Ga-**CCZ01048** in B16F10 Tumor-Bearing Mice (1h p.i.)

Organ	Uptake (%ID/g \pm SD)
Blood	0.13 \pm 0.02
Heart	0.11 \pm 0.02
Lungs	0.31 \pm 0.06
Liver	0.45 \pm 0.07
Spleen	0.13 \pm 0.02
Kidneys	4.7 \pm 0.5
Muscle	0.06 \pm 0.01
Bone	0.31 \pm 0.06

Experimental Protocols

1. In Vitro MC1R Competition Binding Assay

This protocol is designed to determine the binding affinity of **CCZ01048** to the MC1R in melanoma cells.

Materials:

- B16F10 melanoma cells
- Cell culture medium (e.g., DMEM with 10% FBS)
- Binding buffer (e.g., 25 mM HEPES, 1.5 mM CaCl₂, 1 mM MgSO₄, 100 mM NaCl, 0.2% BSA, pH 7.2)
- Radiolabeled ligand (e.g., [¹²⁵I]NDP- α -MSH)
- Unlabeled **CCZ01048**
- 96-well plates
- Scintillation counter

Procedure:

- Culture B16F10 cells to 80-90% confluency.
- Harvest cells and resuspend in binding buffer to a concentration of 1×10^6 cells/mL.
- In a 96-well plate, add 50 μ L of cell suspension to each well.
- Add 50 μ L of binding buffer containing a fixed concentration of the radiolabeled ligand.
- Add 50 μ L of binding buffer containing varying concentrations of unlabeled **CCZ01048** (e.g., 10^{-12} to 10^{-6} M).
- For total binding, add 50 μ L of binding buffer without any competitor.
- For non-specific binding, add 50 μ L of a high concentration of a non-radiolabeled competitor (e.g., 1 μ M NDP- α -MSH).
- Incubate the plate at 37°C for 1 hour with gentle agitation.
- Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold binding buffer.
- Determine the amount of radioactivity on the filters using a scintillation counter.
- Calculate the specific binding at each concentration of **CCZ01048** and determine the IC₅₀ value. The K_i value can then be calculated using the Cheng-Prusoff equation.

2. Receptor Internalization Assay

This protocol measures the rate and extent of **CCZ01048** internalization into melanoma cells upon binding to MC1R.

Materials:

- B16F10 melanoma cells
- Cell culture medium

- Radiolabeled **CCZ01048** (e.g., ^{68}Ga -**CCZ01048**)
- Acid wash buffer (e.g., 0.2 M glycine, 0.15 M NaCl, pH 2.5)
- Lysis buffer (e.g., 1 M NaOH)
- Gamma counter

Procedure:

- Seed B16F10 cells in 24-well plates and grow to confluency.
- Wash the cells with serum-free medium.
- Add radiolabeled **CCZ01048** in serum-free medium to each well and incubate at 37°C for various time points (e.g., 5, 15, 30, 60, 120 minutes).
- At each time point, place the plate on ice and wash the cells with ice-cold PBS.
- To determine the surface-bound radioactivity, add ice-cold acid wash buffer to the cells for 5-10 minutes on ice to strip the surface-bound ligand. Collect the supernatant.
- To determine the internalized radioactivity, lyse the cells with lysis buffer and collect the lysate.
- Measure the radioactivity in the acid wash fraction (surface-bound) and the cell lysate fraction (internalized) using a gamma counter.
- Calculate the percentage of internalized radioactivity at each time point relative to the total cell-associated radioactivity (surface-bound + internalized).

3. In Vivo PET Imaging and Biodistribution Studies

This protocol outlines the procedure for performing PET imaging and biodistribution studies in a preclinical melanoma model.

Animal Model:

- C57BL/6J mice are typically used for the B16F10 syngeneic melanoma model.
- Immunodeficient mice (e.g., NSG) are used for human melanoma xenograft models like SK-MEL-1.

Tumor Implantation:

- Harvest B16F10 or SK-MEL-1 cells and resuspend in sterile PBS or Matrigel.
- Subcutaneously inject approximately 1×10^6 cells into the flank or shoulder of the mouse.
- Allow tumors to grow to a suitable size (e.g., 100-300 mm³) for imaging and biodistribution studies.

PET Imaging Protocol:

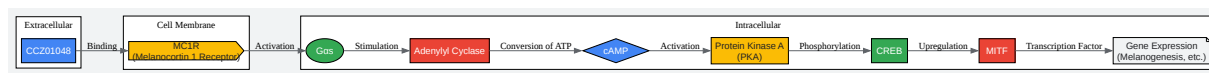
- Anesthetize the tumor-bearing mouse using isoflurane.
- Intravenously inject approximately 4-6 MBq of ⁶⁸Ga-**CCZ01048** via the tail vein.
- Acquire dynamic or static PET scans at specified time points (e.g., 1 and 2 hours post-injection).
- Reconstruct the PET images and perform image analysis to quantify tracer uptake in the tumor and other organs.

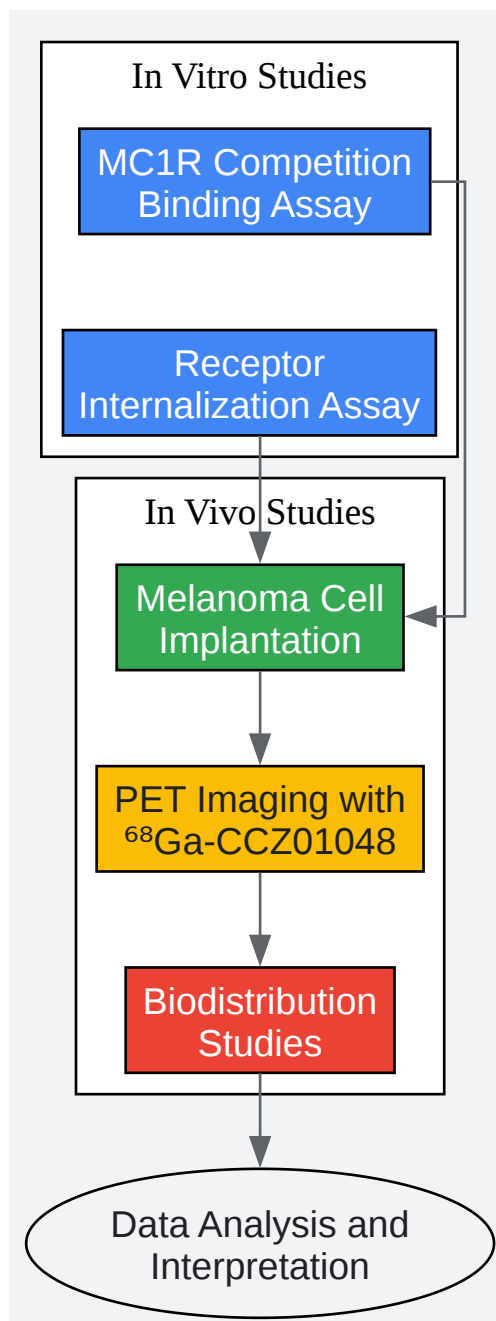
Biodistribution Protocol:

- Following the final imaging session, euthanize the mouse.
- Dissect major organs and the tumor.
- Weigh each tissue sample and measure the radioactivity using a gamma counter.
- Calculate the tracer uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

[Click to download full resolution via product page](#)MC1R Signaling Pathway Activated by **CCZ01048**



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Preclinical Evaluation Workflow for **CCZ01048**

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